3,3'-Dichlorobenzidine dihydrochloride

Description

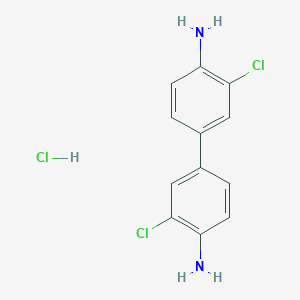

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2.2ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;;/h1-6H,15-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAONUZFBUNTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2.2ClH, C12H12Cl4N2 | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020433 | |

| Record name | 3,3'-Dichlorobenzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dichlorobenzidine dihydrochloride is a light tan powder. (NTP, 1992), Other Solid; Water or Solvent Wet Solid, White to light-gray solid; [HSDB] Light tan solid; [CAMEO] | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dichlorobenzidine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Readily sol in alcohol; slightly soluble in water | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

A typical sample /of 3,3'dichlorobenzidine dihydrochloride/ contains 10 trace metals in concn ranging from < 0.001 to 14 mg/kg each (The Upjohn Company) ... from another company ... /impurities are listed as/ 0.2% maximal insolubles in hydrochloric acid (Bofors Lakeway, Inc). | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals; white to light-gray powder, Needles | |

CAS No. |

612-83-9 | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dichlorobenzidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dichlorobenzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobenzidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L161N5V81P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3'-Dichlorobenzidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichlorobenzidine (B165656) dihydrochloride (B599025) is an organic compound that serves primarily as an intermediate in the manufacturing of pigments for printing inks, textiles, paints, and plastics.[1] It is the dihydrochloride salt of 3,3'-dichlorobenzidine, a crystalline solid.[2] Due to its greater stability, the dihydrochloride salt is the common commercial form.[3] This technical guide provides a comprehensive overview of the chemical properties of 3,3'-Dichlorobenzidine dihydrochloride, including its physical and chemical characteristics, reactivity, and analytical methods for its detection. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical and Physical Properties

3,3'-Dichlorobenzidine dihydrochloride is a light tan to white or pale gray crystalline powder with a mild odor.[1][4] Commercial samples may sometimes be colored.[1] It is often supplied as a wet paste.[1]

Table 1: General Chemical Information

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-amino-3-chlorophenyl)-2-chloroaniline;dihydrochloride | [4] |

| Synonyms | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-diamine dihydrochloride, DCB dihydrochloride | [4] |

| CAS Number | 612-83-9 | [1] |

| Molecular Formula | C₁₂H₁₂Cl₄N₂ | [4] |

| Molecular Weight | 326.06 g/mol | [5] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 132-137 °C | [1] |

| Boiling Point | Decomposes | [6] |

| Appearance | Light tan powder; White to gray-white crystalline powder | [1][4] |

| Odor | Mild, irritating/pungent | [1] |

| pH | 3 - 5 (at 30 °C) | [1] |

| Flash Point | > 200 °C | [1] |

| Vapor Pressure | <0.001 mmHg at 20°C | [6] |

| pKa | 1.6 and 3.2 | [3] |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Water | < 0.1 g/100ml ; sparingly soluble | [1][7] |

| Alcohol | Readily soluble | [7] |

| Benzene | Soluble | [7] |

| Diethyl Ether | Soluble | [7] |

| Glacial Acetic Acid | Soluble | [7] |

Reactivity and Stability

3,3'-Dichlorobenzidine dihydrochloride is stable under normal conditions but may be sensitive to air or light.[8] It is incompatible with strong oxidizing agents such as chlorates, nitrates, peroxides, and permanganates, and contact with these may cause fires or explosions.[8] It also reacts as a weak acid and may react vigorously with strong oxidizing agents.[5] The compound may generate flammable gases when it comes into contact with strong reducing agents.[5] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.[8]

Hazardous decomposition products in case of a fire include toxic and corrosive gases and vapors such as nitrous vapors, hydrogen chloride, and carbon monoxide/dioxide.[1]

Experimental Protocols

Synthesis of 3,3'-Dichlorobenzidine Dihydrochloride

The commercial production of 3,3'-dichlorobenzidine, which is then converted to its dihydrochloride salt, typically involves a two-step process starting from 2-nitrochlorobenzene.[3][7]

Step 1: Reduction to 2,2'-Dichlorodiphenylhydrazine 2-nitrochlorobenzene is reduced using zinc dust in a basic solution to produce 2,2'-dichlorodiphenylhydrazine.[3][7]

Step 2: Benzidine (B372746) Rearrangement The intermediate, 2,2'-dichlorodiphenylhydrazine, undergoes a benzidine rearrangement in the presence of a mineral acid like hydrochloric acid or sulfuric acid to form 3,3'-dichlorobenzidine.[3][7][9] The dihydrochloride salt is then precipitated and separated.[10]

A detailed industrial process involves the following:

-

Preparation of 2,2'-dichlorohydrazobenzene: This is achieved through the reduction of o-nitrochlorobenzene.[10]

-

Rearrangement: The 2,2'-dichlorohydrazobenzene is then treated with aqueous sulfuric acid in an aromatic solvent.[9]

-

Salt Formation and Precipitation: A salt solution (e.g., NaCl) is added to the sulfate (B86663) salt to precipitate out 3,3'-dichlorobenzidine dihydrochloride.[10]

The reaction temperature for the rearrangement is typically controlled in stages, for instance, starting at a lower temperature and gradually increasing to around 75°C over several hours.[11] The final product is then separated via solid-liquid separation techniques like centrifugation.[11]

Analytical Methods

Several analytical methods are available for the detection and quantification of 3,3'-Dichlorobenzidine dihydrochloride in various matrices.

High-Performance Liquid Chromatography (HPLC)

-

Application: Determination in air samples.[4]

-

Procedure:

-

Collection of air sample on a glass fiber filter and silica (B1680970) gel.

-

Elution with triethylamine (B128534) in methyl alcohol.

-

Analysis by HPLC.[4]

-

-

Detection Range: 3-140 µg/m³ for a 50-liter air sample with a precision of 7% relative standard deviation.[4]

Gas Chromatography (GC)

-

Application: Trace analysis in human urine, animal chow, and wastewater.[4]

-

Procedure:

-

Residues are assayed either as the free amine or after conversion to a pentafluoropropionyl derivative.

-

Detection is achieved using an electron capture or a rubidium-sensitized thermionic-type detector.[4]

-

-

Minimum Detectable Residues: Approximately 60 parts per trillion (ppt) in human urine, 3 parts per billion (ppb) in chow, and 18 ppt (B1677978) in wastewater.[4]

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Application: Determination in industrial wastewater.

-

Procedure:

-

Solid-phase extraction of the sample.

-

Chemical derivatization.

-

Analysis by GC/MS.

-

Toxicological and Safety Information

3,3'-Dichlorobenzidine dihydrochloride is classified as a substance that may cause cancer and is harmful in contact with skin.[1][12] It may also cause an allergic skin reaction and serious eye damage.[1][12] The National Toxicology Program has listed 3,3'-dichlorobenzidine and its dihydrochloride as reasonably anticipated to be human carcinogens.[13] Due to its toxicological profile, handling of this compound requires stringent safety measures, including the use of personal protective equipment.[1]

Conclusion

This technical guide has summarized the key chemical properties of 3,3'-Dichlorobenzidine dihydrochloride. The provided data, presented in structured tables and workflows, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of its chemical behavior, reactivity, and analytical detection methods is crucial for its safe handling and application in scientific and industrial settings.

References

- 1. aarti-industries.com [aarti-industries.com]

- 2. canada.ca [canada.ca]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 3,3'-Dichlorobenzidine dihydrochloride | C12H12Cl4N2 | CID 11933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3,3′-Dichlorobenzidine [intersurfchem.net]

- 7. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 8. 3,3'-Dichlorobenzidine dihydrochloride | 612-83-9 [chemicalbook.com]

- 9. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]

- 10. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine [quickcompany.in]

- 11. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Core Mechanism of Action of 3,3'-Dichlorobenzidine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dichlorobenzidine (DCB) dihydrochloride, a synthetic aromatic amine, is recognized as a probable human carcinogen.[1] Its toxicity is not inherent but arises from a complex series of metabolic activation steps primarily occurring in the liver. This technical guide delineates the core mechanism of action of DCB, focusing on its metabolic activation, genotoxicity through the formation of DNA adducts, and the subsequent induction of cellular apoptosis. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of aromatic amine-induced carcinogenesis and the development of potential therapeutic interventions.

Metabolic Activation of 3,3'-Dichlorobenzidine

The carcinogenicity of 3,3'-Dichlorobenzidine is intrinsically linked to its metabolic conversion into reactive electrophilic intermediates. This bioactivation is a multi-step process involving primarily N-acetylation and N-oxidation, catalyzed by Phase I and Phase II drug-metabolizing enzymes.

Role of N-Acetyltransferases (NATs)

The initial step in the metabolism of DCB involves the acetylation of its primary amine groups, a reaction catalyzed by N-acetyltransferases (NATs). This process can result in the formation of monoacetylated (N-acetyl-3,3'-dichlorobenzidine) and diacetylated (N,N'-diacetyl-3,3'-dichlorobenzidine) metabolites. The extent of acetylation can vary between individuals due to genetic polymorphisms in NAT enzymes.[2]

Role of Cytochrome P450 (CYP) Enzymes

Subsequent to or in parallel with N-acetylation, DCB and its acetylated metabolites undergo N-oxidation, a critical activation step mediated by cytochrome P450 enzymes, particularly the CYP1A subfamily. This oxidation leads to the formation of highly reactive N-hydroxyarylamine and nitroso intermediates.

dot

References

A Technical Guide to the Toxicological Profile and Safety of 3,3'-Dichlorobenzidine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicological properties and essential safety data for 3,3'-Dichlorobenzidine (B165656) (DCB) dihydrochloride (B599025). It is intended to serve as a technical resource for professionals handling or researching this compound. The information compiled herein is based on available scientific literature and regulatory assessments.

Chemical and Physical Identity

3,3'-Dichlorobenzidine dihydrochloride (CAS No. 612-83-9) is the salt form of 3,3'-Dichlorobenzidine (CAS No. 91-94-1).[1][2] It is a white to gray or purple crystalline powder.[1][3] While it is barely soluble in water, it is often supplied commercially as a wet paste.[1] Historically, DCB was used as an intermediate in the production of pigments for printing inks, textiles, and plastics; however, its use has been significantly curtailed due to health concerns.[4][5][6] The names 3,3'-dichlorobenzidine and its dihydrochloride salt are often used interchangeably in literature.[3][7]

Toxicological Profile

The most significant toxicological concern associated with 3,3'-Dichlorobenzidine and its dihydrochloride salt is its carcinogenicity.

Carcinogenicity

3,3'-Dichlorobenzidine and its dihydrochloride salt are reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals.[3][7] Animal studies have demonstrated that administration of DCB can lead to tumors in multiple species at various tissue sites.[3][7][8]

Human epidemiological data are considered inadequate to definitively evaluate the relationship between DCB exposure and cancer.[3][7] However, some studies of workers exposed to benzidine-based dyes, including those involving DCB, have suggested potential links to an increased risk of leukemia and bladder cancer.[7][9]

Regulatory Classifications:

-

IARC (International Agency for Research on Cancer): Group 2B - Possibly carcinogenic to humans.[10]

-

NTP (National Toxicology Program): Reasonably anticipated to be a human carcinogen.[10]

-

EPA (U.S. Environmental Protection Agency): Group B2 - Probable human carcinogen.[10]

Table 1: Summary of Carcinogenicity Findings in Animal Studies

| Species | Route of Exposure | Target Organ(s) and Tumor Type | Reference(s) |

| Rat | Dietary, Subcutaneous | Mammary gland (adenocarcinoma), Zymbal gland (carcinoma), Granulocytic leukemia, Skin tumors | [3][7] |

| Mouse | Dietary, Prenatal | Liver (hepatocellular carcinoma), Lymphoid leukemia | [3][7] |

| Dog | Dietary | Urinary bladder (transitional-cell carcinoma), Liver (hepatocellular carcinoma) | [3][7] |

| Hamster | Dietary | Urinary bladder (papillary transitional-cell carcinoma) | [3][7] |

Acute Toxicity

The compound exhibits moderate acute toxicity via oral and dermal routes. Inhalation of the dust can cause respiratory irritation, though this may be partly attributable to the hydrochloride component of the salt.[10][11] No fatalities were reported in rats following acute inhalation exposure.[10][11]

Table 2: Acute Toxicity Data (LD50)

| Species | Route | Form | LD50 Value | Reference(s) |

| Rat | Oral | Dihydrochloride Salt | 3,820 mg/kg | [2] |

| Rat | Oral | Free Base | 7,070 mg/kg | [2] |

| Mouse (Male) | Oral | Free Base | 676 mg/kg | [2] |

| Mouse (Female) | Oral | Free Base | 488 mg/kg | [2] |

| Rabbit | Dermal | Free Base | >8,000 mg/kg (minimum lethal dose) | [11] |

Genotoxicity

Studies have shown that 3,3'-Dichlorobenzidine dihydrochloride is mutagenic. It tested positive in Salmonella typhimurium strains TA98 and TA100, with its mutagenic activity markedly increasing with the addition of a mammalian metabolic activation system (S-9 fraction).[12] This genotoxic potential is consistent with its classification as a carcinogen.

Other Toxicological Effects

-

Skin: The compound is harmful in contact with skin and can cause allergic skin reactions and dermatitis.[1][12][13]

-

Eyes: It is classified as causing serious eye damage.[1][13] The dihydrochloride salt is a severe eye irritant in animal tests.[12]

-

Reproductive/Developmental: There is a lack of comprehensive data on reproductive and developmental toxicity.[11] However, animal studies indicate that DCB or its metabolites may be transferred across the placenta.

-

Neurological: In one chronic study, convulsions and slight neuronal degeneration were observed in dogs.

Mechanism of Toxicity

Like many aromatic amines, the carcinogenicity of 3,3'-Dichlorobenzidine is believed to be mediated through metabolic activation. This process involves enzymatic conversion in the liver and other tissues to reactive electrophilic intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Key Experimental Methodologies

Detailed protocols for historical studies are often not fully reported in secondary sources. The following summaries are based on descriptions from toxicological reviews.

Chronic Oral Carcinogenicity Study in Dogs (Stula et al., 1978)

-

Objective: To assess the long-term toxicity and carcinogenicity of DCB.

-

Species: Female Beagle dogs.

-

Test Substance: 3,3'-Dichlorobenzidine.

-

Dosage and Administration: 100 mg administered in gelatin capsules (mean dose of 10.4 mg/kg body weight), initially 3 times per week, then increased to 5 times per week.[10]

-

Duration: Up to 7.1 years.[10]

-

Observed Endpoints: Clinical signs, plasma alanine (B10760859) aminotransferase (ALT) activity, gross necropsy, and histopathological examination.[10]

-

Key Findings: Development of urinary bladder and liver tumors. Modestly elevated plasma ALT was also noted.[7][10]

Safety and Handling

Strict adherence to safety protocols is mandatory when handling 3,3'-Dichlorobenzidine dihydrochloride due to its presumed carcinogenicity and other health hazards.

Hazard Identification

The compound is classified with multiple hazards under the Globally Harmonized System (GHS).

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[12] |

| Skin Sensitization | H317: May cause an allergic skin reaction[12] |

| Carcinogenicity | H350: May cause cancer[12] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[1] |

| Serious Eye Damage | Causes serious eye damage[1][13] |

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a designated area, within a chemical fume hood or a closed system, to minimize inhalation exposure.[1] Provide appropriate exhaust ventilation at places where dust is formed.[13] Emergency eyewash stations and safety showers must be readily available.[1]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[13][14]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[13]

-

Skin and Body Protection: Wear a lab coat, and consider disposable coveralls or an impervious apron for larger quantities.[13]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95 or higher).[14][15]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][14]

-

Skin Contact: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[1][14][16]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][16]

Spill and Emergency Procedures

-

Spill Response: Evacuate personnel from the area.[16] Avoid dust formation. Dampen the solid spill material with a suitable solvent like ethanol (B145695) and carefully transfer it to a sealed, labeled container for disposal.[16] Do not allow the material to enter drains.

-

Fire-fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][15] Fire may produce poisonous and corrosive gases, including hydrogen chloride and nitrogen oxides.[1][15] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Conclusion

3,3'-Dichlorobenzidine dihydrochloride is a compound with significant toxicological hazards, most notably its classification as a probable human carcinogen based on extensive animal evidence. It also poses risks of acute toxicity, skin sensitization, and severe eye damage. All work with this chemical must be performed under strict engineering controls with appropriate personal protective equipment. A thorough understanding of its toxicological profile and adherence to safety protocols are paramount to minimize exposure and ensure the safety of all personnel.

References

- 1. aarti-industries.com [aarti-industries.com]

- 2. canada.ca [canada.ca]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dichlorobenzidine, 3,3- (CICADS) [inchem.org]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. govinfo.gov [govinfo.gov]

- 12. 3,3'-Dichlorobenzidine dihydrochloride | C12H12Cl4N2 | CID 11933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. capotchem.com [capotchem.com]

- 15. nj.gov [nj.gov]

- 16. 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Historical Context and Toxicological Landscape of 3,3'-Dichlorobenzidine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichlorobenzidine (DCB), and its more commercially prevalent salt form, 3,3'-Dichlorobenzidine dihydrochloride (B599025), are synthetic aromatic amines that have played a significant role in the chemical industry, primarily as an intermediate in the production of azo dyes and pigments.[1][2] Despite its industrial importance, a substantial body of research has established DCB as a potent carcinogen in various animal models, leading to significant regulatory scrutiny and a decline in its use. This technical guide provides a comprehensive overview of the historical context of DCB research, focusing on its synthesis, early toxicological studies, metabolic activation, and the molecular mechanisms underlying its carcinogenicity. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Historical Overview and Industrial Significance

Commercial production of 3,3'-Dichlorobenzidine began in the mid-20th century, and it became a key component in the manufacturing of a wide range of pigments for printing inks, textiles, plastics, and paints.[2][3] Its utility stemmed from its ability to be readily diazotized and coupled with other compounds to produce vibrant and stable colors.[4] However, its structural similarity to benzidine (B372746), a known human bladder carcinogen, raised early concerns about its potential health effects.[1] Over the subsequent decades, numerous toxicological studies were conducted, which solidified its classification as a probable human carcinogen by various regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC).[1][5]

Timeline of Key Research and Regulatory Milestones

A precise, comprehensive timeline is difficult to construct from the available information. However, key periods of research and regulation can be outlined:

-

Mid-20th Century: Commercial production of DCB begins.

-

1950s-1970s: Foundational animal studies are conducted, establishing the carcinogenicity of DCB in multiple species. Key studies include those by Pliss (1959), Stula et al. (1975), and Osanai (1976).[1][5][6]

-

1980s: Regulatory agencies, including the EPA and IARC, formally classify DCB as a probable or reasonably anticipated human carcinogen based on mounting animal evidence.[3][5]

-

Late 20th Century - Present: Research focuses on the molecular mechanisms of DCB-induced carcinogenesis, including its metabolism, DNA adduct formation, and the signaling pathways involved in its toxicity.[1][7] Use of DCB in many applications is significantly curtailed due to health concerns.

Synthesis and Chemical Properties

3,3'-Dichlorobenzidine is typically synthesized from 2-nitrochlorobenzene in a two-step process. The first step involves the reduction of 2-nitrochlorobenzene to form 2,2'-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3'-dichlorobenzidine.[4]

Chemical Synthesis Workflow

Toxicological Data

The carcinogenicity of 3,3'-Dichlorobenzidine has been demonstrated in numerous animal studies, with tumors observed in various organs. The following tables summarize key quantitative data from these seminal studies.

Carcinogenicity Studies in Animals

| Species/Strain | Route of Administration | Dose | Duration of Exposure | Key Findings (Tumor Incidence) | Reference |

| Rat (ChR-CD) | Diet | 50 mg/kg/day | Average 349-353 days | Males: Granulocytic leukemia (statistically significant), Mammary adenocarcinoma (statistically significant), Zymbal gland carcinoma (statistically significant). Females: Mammary adenocarcinoma (statistically significant). | Stula et al., 1975[5] |

| Rat | Oral | Not specified | Not specified | High mortality; tumors in Zymbal gland, mammary gland, bladder, hematopoietic system, skin, and other sites. | Pliss, 1959[5] |

| Mouse | Diet | Not specified | Not specified | Increased incidence of hepatomas and hepatic tumors. | Osanai, 1976; Pliss, 1959[5] |

| Dog (Female Beagle) | Oral (capsule) | ~10.4 mg/kg/day | 6.6 - 7.1 years | Hepatocellular carcinomas (67% incidence), Papillary transitional cell carcinomas of the bladder (83% incidence). | Stula et al., 1978[5] |

Acute Toxicity Data

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 (free base) | 7,070 mg/kg | Gerarde and Gerarde, 1974[6] |

| Rat | Oral | LD50 (dihydrochloride salt) | 3,820 mg/kg | Gerarde and Gerarde, 1974[6] |

Experimental Protocols of Key Carcinogenicity Studies

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from pivotal studies on DCB carcinogenicity.

Stula et al. (1975) - Rat Study

-

Test Substance: 3,3'-Dichlorobenzidine

-

Species and Strain: Charles River-CD (ChR-CD) rats.

-

Groups: 50 male and 50 female rats in the treatment group, and 50 of each sex in the control group.

-

Administration: The test substance was administered in the diet at a concentration calculated to provide a dose of 50 mg/kg/day.

-

Duration: The intended study duration was two years, but the average exposure was approximately 350 days due to early mortality.[5]

-

Observation and Pathology: Animals were observed for clinical signs of toxicity. A complete necropsy was performed on all animals, and tissues were examined histopathologically for tumors.

Pliss (1959) - Rat Study

-

Test Substance: 3,3'-Dichlorobenzidine

-

Species: Rats (strain not specified in available summaries).

-

Duration: Not specified in available summaries.

-

Key Feature: This was one of the earliest studies to demonstrate the potent carcinogenicity of DCB in rats, showing a wide range of tumor types.[5]

Osanai (1976) - Mouse Study

-

Test Substance: 3,3'-Dichlorobenzidine

-

Species: Mice (strain not specified in available summaries).

-

Administration: The compound was administered through the diet.

-

Endpoint: The primary endpoint was the development of liver tumors (hepatomas).

-

Significance: This study provided key evidence for the hepatocarcinogenicity of DCB in mice.[5]

Metabolism and Molecular Mechanisms of Carcinogenicity

The carcinogenicity of 3,3'-Dichlorobenzidine is not attributed to the parent compound itself but rather to its metabolic activation into reactive intermediates that can damage cellular macromolecules, particularly DNA.

Metabolic Activation Pathway

The primary route of DCB metabolism involves N-acetylation and oxidation, primarily mediated by cytochrome P450 enzymes in the liver.[1] N-acetylation is a key step, and the resulting metabolites can be further oxidized to form highly reactive N-hydroxy arylamine intermediates. These intermediates can then form adducts with DNA and proteins.[1]

DNA Adduct Formation and Genotoxicity

The formation of covalent adducts between the reactive metabolites of DCB and DNA is a critical initiating event in its carcinogenic process. These adducts can lead to mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes, if not properly repaired by the cell's DNA repair machinery. The genotoxicity of DCB has been demonstrated in various in vitro and in vivo assays.[1]

Induction of Apoptosis via the Mitochondrial Pathway

Recent research has shed light on the cellular signaling pathways triggered by DCB-induced cellular damage. In human liver cancer (HepG2) cells, DCB has been shown to induce apoptosis (programmed cell death) through a mitochondrial-dependent pathway.[7] This process involves the dissipation of the mitochondrial membrane potential, followed by the activation of a cascade of enzymes called caspases. Specifically, DCB treatment leads to the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.[7] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

The historical research on 3,3'-Dichlorobenzidine dihydrochloride provides a clear example of how early industrial chemicals have been rigorously evaluated for their toxicological properties. The progression from initial carcinogenicity studies in animal models to the elucidation of its metabolic activation and molecular mechanisms of action underscores the importance of a multi-faceted approach to toxicological assessment. For researchers, scientists, and drug development professionals, the case of DCB serves as a critical reminder of the potential for seemingly useful industrial compounds to pose significant health risks and highlights the necessity of thorough preclinical safety evaluations. The detailed data and pathways presented in this guide offer a foundational understanding of the toxicological profile of this important, yet hazardous, chemical.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 5. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. canada.ca [canada.ca]

- 7. Molecular mechanisms of 3,3'-dichlorobenzidine-mediated toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 3,3'-Dichlorobenzidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 3,3'-Dichlorobenzidine dihydrochloride (B599025). The information is intended to support research, development, and handling of this compound in a laboratory setting. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Solubility Profile

3,3'-Dichlorobenzidine dihydrochloride, the salt form of 3,3'-Dichlorobenzidine, is the major form used in industrial applications.[1] Its solubility is a critical parameter for its application and environmental fate. The dihydrochloride salt is generally more soluble in aqueous and polar solvents compared to its free base form.

Aqueous Solubility

The solubility of 3,3'-Dichlorobenzidine dihydrochloride in water is influenced by pH. It is reported to have a solubility of 2-4% at 22°C in a pH range of 4.6 to 8.9.[1] Another study indicates a solubility of 4 mg/L in water at a pH of 6.9.[2] The free base, 3,3'-Dichlorobenzidine, is practically insoluble in water, with a reported solubility of 3.1 mg/L at 25°C.[1]

Organic Solvent Solubility

3,3'-Dichlorobenzidine and its dihydrochloride salt exhibit solubility in various organic solvents. The dihydrochloride salt is readily soluble in alcohol.[3][4] The free base is soluble in ethanol, benzene, and glacial acetic acid.[1][5] It is also described as moderately soluble in alcohol and readily soluble in ether.[1]

Table 1: Quantitative Solubility Data for 3,3'-Dichlorobenzidine and its Dihydrochloride Salt

| Compound | Solvent | Solubility | Temperature | pH | Reference |

| 3,3'-Dichlorobenzidine Dihydrochloride | Water | 2-4% | 22°C | 4.6 - 8.9 | [1] |

| 3,3'-Dichlorobenzidine Dihydrochloride | Water | 4 mg/L | Not Specified | 6.9 | [2] |

| 3,3'-Dichlorobenzidine | Water | 3.1 mg/L | 25°C | Not Specified | [1] |

| 3,3'-Dichlorobenzidine | Ethanol | Soluble | Not Specified | Not Specified | [1] |

| 3,3'-Dichlorobenzidine | Benzene | Soluble | Not Specified | Not Specified | [1] |

| 3,3'-Dichlorobenzidine | Acetic Acid | Soluble | Not Specified | Not Specified | [1] |

| 3,3'-Dichlorobenzidine | Ether | Readily Soluble | Not Specified | Not Specified | [1] |

Stability Profile

The stability of 3,3'-Dichlorobenzidine dihydrochloride is influenced by several factors, including light, microbial activity, and chemical environment.

Photostability

3,3'-Dichlorobenzidine is highly susceptible to photodegradation. In aqueous solutions exposed to sunlight, it degrades very rapidly, with a reported half-life of approximately 90 seconds.[2] The degradation products of photolysis include monochlorobenzidine and benzidine (B372746).[2][6] Due to its rapid photodegradation, it is recommended to protect solutions of 3,3'-Dichlorobenzidine and its salts from light.[4]

Biodegradation

3,3'-Dichlorobenzidine is resistant to biodegradation by naturally occurring aquatic microbial communities.[7] Studies have shown that it degrades very little when incubated with soil.[2]

Chemical Stability

3,3'-Dichlorobenzidine dihydrochloride is considered a stable, off-white crystalline solid that does not evaporate.[1] It is stable in dilute hydrochloric acid.[8] However, it is incompatible with strong oxidizing agents.[5][9] When heated to decomposition, it emits very toxic fumes of hydrogen chloride and nitrogen oxides.[4] One study reported stability data for a solution of benzidine and 3,3'-dichlorobenzidine, indicating stability for 11 days at -15°C and 12 days at 23°C.[4]

Table 2: Stability Data for 3,3'-Dichlorobenzidine

| Condition | Medium | Stability/Half-life | Degradation Products | Reference |

| Sunlight Exposure | Water | ~90 seconds | Monochlorobenzidine, Benzidine | [2] |

| Microbial Activity | Aquatic Environments | Resistant to degradation | - | [7] |

| Microbial Activity | Soil | Very little degradation | - | [2] |

| Dilute Hydrochloric Acid | Aqueous | Stable | - | [8] |

| Storage | Solution | 11 days at -15°C, 12 days at 23°C | Not specified | [4] |

Experimental Protocols

Standardized methods for determining the solubility and stability of chemical compounds are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Solubility Determination (Based on OECD Guideline 105)

This method is applicable for determining the water solubility of pure, non-volatile substances that are stable in water.

Principle: A saturated solution of the substance is prepared, and the concentration of the dissolved substance is determined analytically. Two primary methods are recommended based on the expected solubility:

-

Flask Method (for solubilities > 10⁻² g/L): An excess of the test substance is agitated in water at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered, and the concentration of the substance in the clear aqueous phase is determined.

-

Column Elution Method (for solubilities < 10⁻² g/L): A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, indicating saturation.

Methodology:

-

Preparation: Use purified water (e.g., deionized or distilled). Ensure the test substance is of high purity.

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration:

-

Flask Method: Add an excess amount of the substance to a flask containing a known volume of water. Agitate the flask at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours, determined from the preliminary test).

-

Column Elution Method: Pack a column with the coated support material. Pump water through the column at a low, constant flow rate.

-

-

Phase Separation:

-

Flask Method: Centrifuge the solution at a high speed or filter it through a membrane filter that does not adsorb the test substance.

-

Column Elution Method: Collect fractions of the eluate.

-

-

Analysis: Determine the concentration of the substance in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

-

Data Reporting: Report the mean of at least three replicate measurements, along with the standard deviation, the analytical method used, and the test temperature.

Stability Testing (Based on ICH Q1A(R2) Guideline)

This protocol outlines the principles for stability testing of new drug substances and products, which can be adapted for chemical stability assessment.

Principle: The substance is subjected to various environmental conditions (e.g., temperature, humidity, light) for a specified duration. The substance is then analyzed at different time points to assess any changes in its physical, chemical, or performance characteristics.

Methodology:

-

Sample Preparation: Prepare solutions of 3,3'-Dichlorobenzidine dihydrochloride in the desired solvents.

-

Storage Conditions:

-

Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Photostability Testing: Expose the substance to a specified light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as described in ICH Q1B. A control sample should be protected from light.

-

-

Testing Frequency:

-

Long-Term Testing: Test at 0, 3, 6, 9, 12, 18, and 24 months, and then annually.

-

Accelerated Testing: Test at 0, 3, and 6 months.

-

Photostability Testing: Test at the end of the light exposure period.

-

-

Analytical Methods: Use a validated stability-indicating analytical method (e.g., HPLC with a diode-array detector) to quantify the parent compound and detect any degradation products.

-

Evaluation: Evaluate any changes in assay, appearance, and the formation of degradation products. Determine the degradation kinetics and half-life if significant degradation is observed.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining the solubility and stability of 3,3'-Dichlorobenzidine dihydrochloride.

Factors Affecting the Stability of 3,3'-Dichlorobenzidine Dihydrochloride

Caption: Key factors influencing the stability of 3,3'-Dichlorobenzidine dihydrochloride and their outcomes.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD Guidelines for the Testing of Chemicals / Section 3: Degradation and ... - OECD - Google Libros [books.google.com.ec]

- 3. filab.fr [filab.fr]

- 4. livewell.ae [livewell.ae]

- 5. scribd.com [scribd.com]

- 6. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Solubility Measurements | USP-NF [uspnf.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine (o-Tolidine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine, commonly known as o-tolidine (B45760). The CAS number for o-tolidine is 119-93-7. It is important to distinguish this compound from 3,3'-Dichlorobenzidine dihydrochloride (B599025), which is associated with CAS number 612-83-9. This guide will focus on o-tolidine (CAS 119-93-7) due to the user's specified chemical name.

o-Tolidine is an aromatic amine that has historically seen significant use as a reagent in analytical chemistry, particularly for the colorimetric determination of residual chlorine in water and in forensic science for the presumptive identification of blood. It also serves as an intermediate in the synthesis of various dyes and pigments. However, its use has been curtailed due to its classification as a suspected human carcinogen. This guide aims to provide detailed information on its properties, relevant experimental protocols, and toxicological pathways to inform researchers and professionals in their work.

Physical and Chemical Properties

The physical and chemical properties of o-tolidine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Appearance | White to reddish or light brown crystalline powder or chunks. Darkens on exposure to air and light. | [1][2] |

| Odor | Aniline-like | [2] |

| Melting Point | 128-131 °C | [1] |

| Boiling Point | 300.5 °C at 760 mmHg | [3] |

| Solubility in Water | Slightly soluble (1.3 g/L at 25 °C) | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and dilute acids. | [2] |

| Flash Point | 100 °C (closed cup) | [1] |

Table 2: Chemical and Safety Properties

| Property | Value | Source(s) |

| CAS Number | 119-93-7 | [1] |

| EC Number | 204-358-0 | [1] |

| InChI Key | NUIURNJTPRWVAP-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc(ccc1N)-c2ccc(N)c(C)c2 | [1] |

| Reactivity | Weak base, forms salts with acids. Sensitive to light and prolonged air exposure. Incompatible with strong oxidizing agents. | [2] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Carcinogenicity 1B, Aquatic Chronic 2 | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects) | [1] |

Experimental Protocols

This section details methodologies for key experiments related to o-tolidine, including its synthesis, determination of physical properties, and its application in analytical tests.

Synthesis of o-Tolidine

-

Reduction of 2-Nitrotoluene: 2-Nitrotoluene is reduced to form the corresponding hydrazo compound, 2,2'-dimethylhydrazobenzene. This reduction is often carried out using zinc dust in an alkaline solution.

-

Benzidine (B372746) Rearrangement: The resulting 2,2'-dimethylhydrazobenzene is then subjected to an acid-catalyzed rearrangement to yield 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (o-tolidine).

A detailed experimental procedure for a similar benzidine rearrangement is described in various organic chemistry resources. Researchers should adapt such procedures with appropriate safety precautions due to the hazardous nature of the reactants and products.

Determination of Physical Properties

Standard laboratory protocols are employed for the determination of the physical properties of o-tolidine.

The melting point of o-tolidine can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of o-tolidine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

-

The boiling point of o-tolidine can be determined using the distillation method or the Thiele tube method.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle (for distillation); or Thiele tube, capillary tube, thermometer, heating source (for Thiele tube method).

-

General Procedure (Distillation):

-

The o-tolidine sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

-

The solubility of o-tolidine in various solvents can be determined qualitatively.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

A small, measured amount of o-tolidine (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water, ethanol (B145695), ether) is added.

-

The mixture is agitated vigorously for a set period.

-

The solubility is observed and recorded as soluble, slightly soluble, or insoluble based on the amount of solid that dissolves.

-

Analytical Applications

This method relies on the oxidation of o-tolidine by chlorine to produce a yellow-colored compound.[4]

-

Reagents:

-

o-Tolidine Reagent: Dissolve 1.35 g of o-tolidine dihydrochloride in 500 mL of distilled water. Add this solution to a mixture of 150 mL of concentrated hydrochloric acid and 350 mL of distilled water. Store in a dark bottle.

-

-

Procedure:

-

To a 10 mL water sample, add 0.5 mL of the o-tolidine reagent.

-

Mix the solution thoroughly.

-

Measure the absorbance of the developed yellow color at a wavelength of 440 nm using a spectrophotometer.

-

Determine the chlorine concentration from a pre-calibrated curve.

-

The peroxidase-like activity of hemoglobin in blood catalyzes the oxidation of o-tolidine in the presence of hydrogen peroxide, resulting in a color change.[5]

-

Reagents:

-

o-Tolidine Solution: Prepare a solution of o-tolidine in a suitable solvent (e.g., ethanol and acetic acid).

-

3% Hydrogen Peroxide

-

-

Procedure:

-

A small sample of the suspected stain is collected on a cotton swab.

-

A drop of the o-tolidine solution is added to the swab, followed by a drop of 3% hydrogen peroxide.

-

A rapid change in color to blue or green indicates a positive result for the presence of blood.

-

Mandatory Visualizations

Metabolic Activation and Carcinogenic Mechanism of o-Tolidine

The carcinogenicity of o-tolidine is believed to be mediated through its metabolic activation to reactive electrophilic species that can bind to cellular macromolecules like DNA. The following diagram illustrates a simplified proposed pathway for this activation.

References

An In-Depth Technical Guide on the Carcinogenicity of 3,3'-Dichlorobenzidine and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3'-Dichlorobenzidine (DCB), a synthetic aromatic amine, and its salts have been extensively studied for their carcinogenic potential. Classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), DCB has demonstrated conclusive evidence of carcinogenicity in multiple animal models, including rats, mice, and dogs[1][2][3][4]. This technical guide provides a comprehensive overview of the key carcinogenicity studies, detailing the experimental protocols, quantitative tumor incidence data, and the current understanding of the molecular mechanisms involved, including metabolic activation and induction of apoptosis.

Carcinogenicity Studies: Quantitative Data

The carcinogenic effects of 3,3'-Dichlorobenzidine have been observed across different species and at various tumor sites. The following tables summarize the quantitative findings from key long-term animal bioassays.

Table 1: Carcinogenicity of 3,3'-Dichlorobenzidine in Rats

| Strain | Sex | Route | Dose | Duration | Organ | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |

| ChR-CD | Male | Oral (diet) | 1000 ppm (~50 mg/kg/day) | Up to 486 days | Mammary Gland | Adenocarcinoma | 7/44 | 0/44 | Stula et al., 1975 |

| ChR-CD | Female | Oral (diet) | 1000 ppm (~50 mg/kg/day) | Up to 488 days | Mammary Gland | Adenocarcinoma | 26/44 | 3/44 | Stula et al., 1975 |

| ChR-CD | Male | Oral (diet) | 1000 ppm (~50 mg/kg/day) | Up to 486 days | Zymbal's Gland | Carcinoma | 8/44 | 0/44 | Stula et al., 1975 |

| ChR-CD | Male | Oral (diet) | 1000 ppm (~50 mg/kg/day) | Up to 486 days | Hematopoietic System | Granulocytic Leukemia | 9/44 | 2/44 | Stula et al., 1975 |

| Rappolovo | Male & Female | Oral (diet) | 4.4% solution (0.5-1.0 mL) | 12 months | Multiple | Various tumors | 23/29 | 0/130 | Pliss, 1959[2][3] |

Table 2: Carcinogenicity of 3,3'-Dichlorobenzidine in Mice

| Strain | Sex | Route | Dose | Duration | Organ | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |

| ICR/JC1 | Male | Oral (diet) | 0.1% (1000 ppm) | 12 months | Liver | Hepatomas | 18/18 | 2/21 | Osanai, 1976[3] |

| Strain D | Male & Female | Oral (diet) | 0.1 mL of 1.1% solution | 10 months | Liver | Hepatomas | 2/18 | Not specified | Pliss, 1959[3] |

Table 3: Carcinogenicity of 3,3'-Dichlorobenzidine in Dogs

| Breed | Sex | Route | Dose | Duration | Organ | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |

| Beagle | Female | Oral (capsule) | 100 mg (10.4 mg/kg/day) | Up to 7.1 years | Urinary Bladder | Papillary Transitional Cell Carcinoma | 5/5 | 0/6 | Stula et al., 1978[1][2][3] |

| Beagle | Female | Oral (capsule) | 100 mg (10.4 mg/kg/day) | Up to 7.1 years | Liver | Hepatocellular Carcinoma | 4/5 | 0/6 | Stula et al., 1978[1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. The following sections outline the protocols from the key studies cited above.

Stula et al., 1975 - Rat Study

-

Test Substance: 3,3'-Dichlorobenzidine.

-

Animals: 50 male and 50 female ChR-CD rats per group (treated and control)[1].

-

Administration: The test compound was administered in the diet at a concentration of 1000 ppm, which equated to approximately 50 mg/kg/day[1].

-

Duration: The study was intended to last for 2 years, but the average duration on test was 353 days for males and 349 days for females due to early mortality[1].

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded regularly.

-

Pathology: A complete necropsy was performed on all animals. All major organs and any observed lesions were fixed, processed, and examined microscopically.

Osanai, 1976 - Mouse Study

-

Test Substance: 3,3'-Dichlorobenzidine.

-

Animals: Male ICR/JC1 mice[3].

-

Administration: The compound was administered in the diet at a concentration of 0.1% (1000 ppm)[3].

-

Duration: 12 months[3].

-

Observations: Animals were monitored for signs of toxicity and mortality.

-

Pathology: At the end of the study, all surviving animals were sacrificed, and a complete necropsy was performed. The liver was of particular focus for histopathological examination[3].

Stula et al., 1978 - Dog Study

-

Test Substance: 3,3'-Dichlorobenzidine.

-

Animals: 6 female beagle dogs in the treated group and 6 in the control group[1][5].

-

Administration: The test compound was administered orally in gelatin capsules at a dose of 100 mg per animal. Dosing was 3 times per week for the first 6 weeks, and then 5 times per week for up to 7.1 years. The mean dose was approximately 10.4 mg/kg/day[1][5].

-

Observations: Clinical signs, body weight, and hematological parameters were monitored throughout the study.

-

Pathology: Complete necropsies were performed on all animals. Tissues from all major organs were examined microscopically[1][5].

Molecular Mechanisms of Carcinogenicity

The carcinogenicity of 3,3'-Dichlorobenzidine is believed to be initiated by its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and subsequent tumor development.

Metabolic Activation

DCB undergoes metabolic activation primarily in the liver. This process involves N-acetylation and oxidation by cytochrome P450 enzymes to form reactive electrophilic species that can form DNA adducts.

Caption: Metabolic activation pathway of 3,3'-Dichlorobenzidine.

Induction of Apoptosis

In addition to its genotoxic effects, DCB has been shown to induce apoptosis, or programmed cell death. Studies in human liver cancer (HepG2) cells have indicated that DCB can trigger the mitochondrial-dependent apoptosis pathway. This involves the dissipation of the mitochondrial membrane potential and the activation of caspases.

Caption: DCB-induced mitochondrial-dependent apoptosis pathway.

While DCB is a known genotoxic agent, and DNA damage often triggers the p53 signaling pathway, direct experimental evidence specifically linking DCB exposure to the activation or suppression of the p53, Wnt, or MAPK pathways in the context of carcinogenesis is not yet well-documented in publicly available literature. Further research is needed to elucidate the precise role of these critical signaling cascades in DCB-mediated tumorigenesis.

Conclusion

The carcinogenicity of 3,3'-Dichlorobenzidine and its salts is well-established through numerous animal studies, with consistent evidence of tumor induction in multiple species. The primary mechanism is believed to involve metabolic activation to DNA-reactive intermediates, leading to genotoxicity. Furthermore, DCB can induce apoptosis through the mitochondrial pathway. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Future research should focus on delineating the specific signaling pathways, such as p53, Wnt, and MAPK, that are dysregulated following DCB exposure to better understand its carcinogenic mechanisms and to develop potential strategies for risk assessment and mitigation.

References

- 1. Experimental neoplasia in rats from oral administration of 3,3'-dichlorobenzidine, 4,4'-methylene-bis-bis(2-chloroaniline), and 4,4'-methylene-bis(2-methylaniline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. canada.ca [canada.ca]

- 4. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. egle.state.mi.us [egle.state.mi.us]

An In-depth Technical Guide on the Metabolic Pathways of 3,3'-Dichlorobenzidine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways of 3,3'-Dichlorobenzidine (B165656) (DCB), a synthetic aromatic amine that has raised significant toxicological concerns. Understanding its biotransformation is critical for assessing its carcinogenicity and developing strategies for risk assessment and mitigation.

Introduction

3,3'-Dichlorobenzidine (DCB) is primarily used as an intermediate in the production of azo dyes and pigments for textiles, inks, plastics, and rubber.[1][2] Structurally similar to benzidine, a known human carcinogen, DCB is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program.[3][4] The genotoxic and carcinogenic effects of DCB are largely attributed to its metabolic activation into reactive intermediates that can form adducts with DNA and other macromolecules.[5][6] This document details the principal metabolic routes of DCB in biological systems, focusing on Phase I and Phase II reactions, quantitative metabolite data, and the experimental protocols used for their identification.

Metabolic Pathways

The metabolism of DCB proceeds through two main phases. Phase I involves oxidative reactions, primarily mediated by cytochrome P450 enzymes, which introduce or expose functional groups. Phase II consists of conjugation reactions, where endogenous molecules are added to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. N-acetylation is a particularly prominent pathway for DCB.[3][7]

Phase I Metabolism: Oxidation

The initial and critical step in the bioactivation of DCB is oxidation. Hepatic microsomal enzymes, specifically cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, catalyze the oxidation of DCB.[5] This process leads to the formation of highly reactive N-oxygenated intermediates.[5] Although the exact structures of these intermediates have not been definitively identified, they are believed to be the primary agents responsible for the compound's mutagenic and genotoxic effects.[5] Inhibition studies using CYP inhibitors like α-naphthoflavone and SKF-525A have confirmed the role of cytochrome P450 in DCB metabolism.[3] Peroxidatic oxidation, such as that catalyzed by horseradish peroxidase, can also metabolize DCB, yielding azo-3,3'-dichlorobenzidine as a major product.[8]

Phase II Metabolism: Conjugation

Following oxidation, or acting on the parent compound directly, Phase II enzymes catalyze conjugation reactions.

-

N-Acetylation: This is considered the major metabolic pathway for DCB in mammals.[3] The reaction is catalyzed by N-acetyltransferases (NATs), leading to the formation of N-acetyl-3,3'-dichlorobenzidine (acDCB) and N,N'-diacetyl-3,3'-dichlorobenzidine (di-acDCB).[3][7] N-acetylation generally serves as a detoxification mechanism by increasing the polarity and facilitating the elimination of DCB.[3] These acetylated metabolites are major excretory products found in urine.[3]

-

Glucuronidation: Another important conjugation pathway is N-glucuronidation.[3][9] Metabolites can be excreted as glucuronide conjugates, which increases their water solubility.[3] Studies in humans have detected (glucuronide)-conjugated N-hydroxyacetyl-derivatives of DCB in urine.[6] These conjugates are often labile and can hydrolyze back to their parent compounds under mildly acidic conditions.[9]

The interplay between these pathways determines the ultimate toxicological outcome of DCB exposure.

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of DCB and a typical experimental workflow for its analysis.

Quantitative Data on DCB Metabolism

Quantitative analysis reveals significant variations in metabolite profiles depending on the biological system and duration of exposure. The following tables summarize key quantitative findings from studies in rats.

Table 1: Ratio of DCB and its Acetylated Metabolites in Rat Urine

| Compound | Ratio in 24-hour Urine Sample |

| Unchanged 3,3'-Dichlorobenzidine | 1 |

| N,N'-diacetyl-3,3'-dichlorobenzidine | 3 |

| N-acetyl-3,3'-dichlorobenzidine | 10 |

| Data from a study involving a single oral dose of 50 mg/kg to rats.[3] |

Table 2: Urinary Excretion of DCB and Metabolites in Rats Over 14 Days

| Day of Study | Unchanged DCB (mg/L) | N-acetyl-DCB (mg/L) | N,N'-diacetyl-DCB (mg/L) |

| Day 1 | ~0.11 - 0.18 | 1.30 | 2.13 |

| Day 14 | ~0.11 - 0.18 | 4.15 | 11.00 |

| Data from rats treated orally with 20 mg/kg body weight of DCB for two weeks.[10] |

These data indicate that N-acetylation is a major route of metabolism and that the excretion of acetylated metabolites increases with continued exposure, while the parent compound's excretion remains relatively constant.[3][10]

Experimental Protocols

The characterization of DCB metabolism relies on a combination of in vivo animal studies and in vitro assays, followed by sophisticated analytical techniques.

In Vivo Animal Studies Protocol

-

Animal Model and Dosing: Male Wistar rats are typically used.[3] A specified dose of DCB (e.g., 20-50 mg/kg body weight) is administered orally via gavage.[3][10]

-

Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 hours to 14 days).[3][10]

-

Sample Preparation:

-

Urine samples may be subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

The sample is then alkalinized (e.g., with 0.5 N NaOH) and metabolites are extracted into an organic solvent like toluene.[11]

-

-

Derivatization: For analysis by gas chromatography, the extracted amines are often derivatized, for example, with heptafluorobutyric acid anhydride (B1165640) (HFBA), to increase their volatility and detector response.[11]

Analytical Methodology

-

Gas Chromatography-Mass Spectrometry (GC/MS): This is the primary technique for the identification and quantification of DCB and its metabolites.[10]

-

Identification: The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z). The base peak for DCB and its acetylated metabolites is often 252 m/z. N-acetyl-DCB shows another main peak at 294 m/z, while N,N'-diacetyl-DCB shows peaks at 294 and 336 m/z.[10]

-

Quantification: A detector such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID) is used for quantification against prepared standards.[10]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is also used, particularly for separating metabolites from complex biological matrices before MS analysis.[8]

Conclusion

The biotransformation of 3,3'-Dichlorobenzidine is a complex process involving both metabolic activation via oxidation and detoxification via conjugation, primarily N-acetylation and glucuronidation. The formation of reactive N-oxygenated intermediates by cytochrome P450 is a key event linked to its carcinogenicity.[5] Quantitative studies in animal models demonstrate that N-acetylated metabolites are the predominant excretory products.[3][10] The detailed experimental protocols outlined provide a robust framework for researchers to investigate the toxicokinetics of DCB and similar aromatic amines. A thorough understanding of these metabolic pathways is essential for professionals in toxicology and drug development for evaluating human health risks and for the development of safer industrial chemicals.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. canada.ca [canada.ca]

- 6. ARCHIVED - 3,3'-Dichlorobenzidine - PSL1 - Canada.ca [canada.ca]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Urinary monitoring method of 3,3'-dichlorobenzidine (DCB) and its metabolites, N-acetyl-DCB and N,N'-diacetyl-DCB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osha.gov [osha.gov]

Methodological & Application

Application Notes and Protocols for Chromogenic Substrates in Enzyme-Linked Immunosorbent Assays (ELISA)